(1,1-Dioxothietan-3-yl)methanethiol
Description
Properties
IUPAC Name |
(1,1-dioxothietan-3-yl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)2-4(1-7)3-8/h4,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNDILVXDXZMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-3-yl)methanethiol typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol . The reaction proceeds regioselectively at specific positions on the triazole ring, depending on the substituents present . The yields of the products range from 39% to 64% .
Industrial Production Methods
These compounds readily add various nucleophiles such as ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to give high yields of 3-substituted thietane 1,1-dioxides .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothietan-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the methanethiol group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
(1,1-Dioxothietan-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dioxothietan-3-yl)methanethiol involves its ability to act as a Michael acceptor, readily adding nucleophiles to form various substituted thietane derivatives . This reactivity is attributed to the presence of the dioxo group, which enhances the electrophilicity of the thietane ring. The compound’s effects on biological systems are mediated through its interactions with molecular targets and pathways involved in cell function and signal transduction.
Comparison with Similar Compounds
Methanethiol (CH₃SH)
Structure and Reactivity : Methanethiol is a volatile thiol with a simple methyl group bonded to a sulfhydryl group. It is highly reactive, participating in redox reactions and serving as a precursor for disulfides like dimethyl disulfide (DMDS) .
Biological Roles :
- Microbial Metabolism : Methylacidiphilum fumariolicum SolV consumes methanethiol with a Vmax of 2.3 nmol·min⁻¹·mg DW⁻¹ and an affinity constant (Ks) of 0.1 µM. Inhibition occurs at concentrations >3 µM .
- Toxicity Indicator : Methanethiol production correlates with anaerobic system stress, such as exposure to sodium ions or chloroform, where concentrations rise 3–18× baseline during inhibition .
- Food and Beverage Aroma : Produced by Porphyromonas gingivalis and lactic acid bacteria, methanethiol contributes to cheese and wine aromas at low concentrations but causes foul odors at higher levels .
Dimethyl Sulfide (DMS) and Dimethyl Disulfide (DMDS)
Volatility and Environmental Impact :
- DMS and DMDS are more stable than methanethiol due to their sulfide and disulfide bonds. They are key players in sulfur cycling in marine and mangrove sediments, with degradation rates of 1.6–1.9 nmol MSG g⁻¹ FW h⁻¹ in sulfate-rich environments .
- In wine, DMDS forms via methanethiol oxidation, contributing to "red-berry fruit" notes .
Cyclic Sulfones and Thietane Derivatives
Structural Stability :
- The sulfone group in (1,1-Dioxothietan-3-yl)methanethiol increases polarity and oxidation resistance compared to non-sulfonated thietanes.
- Thietane sulfones are rare in natural systems but are of synthetic interest for pharmaceuticals due to their constrained ring structure and metabolic stability.
Research Findings and Data
Table 1: Comparative Properties of Sulfur Compounds
*Calculated based on structure.
Key Observations:
- Affinity and Inhibition : Methanethiol’s low Ks (0.1 µM) suggests high microbial affinity, but this compound’s bulkier structure may reduce uptake efficiency .
- Environmental Persistence : The sulfone group in the target compound could resist anaerobic degradation, unlike methanethiol, which is rapidly consumed or converted to DMS/DMDS .
- Odor Profile : Reduced volatility due to the thietane ring may mitigate foul odors associated with methanethiol, making it less impactful in food systems .
Discussion
The unique structure of this compound positions it between simple thiols and complex cyclic sulfones in terms of reactivity and stability. Its sulfone group may hinder enzymatic processing compared to methanethiol, as seen in the inhibition thresholds of M. fumariolicum .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1,1-Dioxothietan-3-yl)methanethiol in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium thiophenolate under anhydrous conditions at 60–80°C yields derivatives with thiol functionality. Careful control of solvent polarity (e.g., DMF or THF) and stoichiometric ratios is critical to minimize side reactions like disulfide formation .
- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using / NMR to confirm sulfur-related shifts (e.g., δ ~2.5–3.5 ppm for thietane protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : IR spectroscopy identifies S=O stretching (1050–1200 cm) and S-H vibrations (2550–2600 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
- X-ray Crystallography : Resolves bond angles and dihedral angles within the thietane ring, revealing distortions due to the dioxo group .
Advanced Research Questions
Q. What computational methods are effective in predicting the conformational stability of this compound?
- Methodology :
- DFT Studies : Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections to model non-covalent interactions (e.g., S-HS hydrogen bonds). Basis sets like def2-TZVP improve accuracy for sulfur atoms .
- NBO Analysis : Quantifies hyperconjugation effects (e.g., σ→σ* interactions between S-H and adjacent C-S bonds) .
Q. How does the thiol group in this compound influence its reactivity in biochemical and environmental systems?
- Mechanistic Insights :
- Biochemical Interactions : The thiol group forms disulfide bonds with cysteine residues in enzymes, potentially inhibiting metabolic pathways (e.g., glutathione reductase). Competitive assays with Ellman’s reagent (DTNB) quantify thiol reactivity .
- Environmental Fate : In anaerobic sediments, microbial consortia (e.g., sulfate-reducing bacteria) oxidize the thiol group to sulfate, producing dimethyl sulfide (DMS) as an intermediate. Isotope tracer studies (-labeled compound) track degradation pathways .
Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., E. coli ATCC 25922, S. aureus MRSA) to account for strain-specific resistance .
- Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., methylthio-adducts) that may confound activity readings due to off-target binding .
- Case Study : Discrepancies in antifungal efficacy (IC = 5–50 μM) arise from variations in membrane permeability; use liposomal delivery systems to enhance consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
